molecular formula C18H18N4O4 B12482746 3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12482746
M. Wt: 354.4 g/mol
InChI Key: XUJFTPFGYIQOMN-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional functional groups such as nitrophenyl and dimethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrazoloquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include:

The uniqueness of 7,7-dimethyl-4-(4-nitrophenyl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

7,7-dimethyl-4-(4-nitrophenyl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C18H18N4O4/c1-18(2)7-11-14(12(23)8-18)13(15-16(19-11)20-21-17(15)24)9-3-5-10(6-4-9)22(25)26/h3-6,13H,7-8H2,1-2H3,(H3,19,20,21,24)

InChI Key

XUJFTPFGYIQOMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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